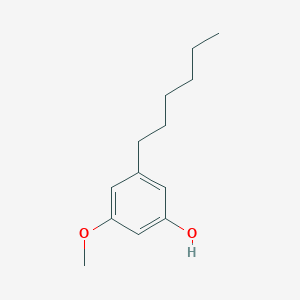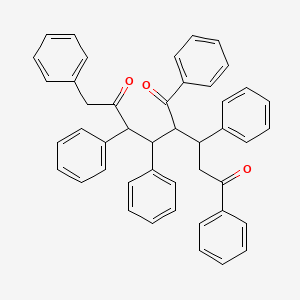
4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a diketone functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione undergoes various chemical reactions, including:
Oxidation: The diketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The diketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione involves its interaction with specific molecular targets. The diketone groups can form strong hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The phenyl groups may also participate in π-π interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Benzil: A simpler diketone with two phenyl groups.
Benzoin: A related compound with a hydroxyl group adjacent to the diketone.
Dibenzoylmethane: A diketone with two benzoyl groups.
Comparison: 4-Benzoyl-1,3,5,6,8-pentaphenyloctane-1,7-dione is unique due to its extended structure with multiple phenyl groups, which enhances its stability and potential for diverse chemical reactions. Compared to simpler diketones like benzil, this compound offers more sites for functionalization and greater potential for complex molecular interactions.
Propiedades
Número CAS |
89931-07-7 |
|---|---|
Fórmula molecular |
C45H38O3 |
Peso molecular |
626.8 g/mol |
Nombre IUPAC |
4-benzoyl-1,3,5,6,8-pentakis-phenyloctane-1,7-dione |
InChI |
InChI=1S/C45H38O3/c46-40(35-23-11-3-12-24-35)32-39(34-21-9-2-10-22-34)44(45(48)38-29-17-6-18-30-38)43(37-27-15-5-16-28-37)42(36-25-13-4-14-26-36)41(47)31-33-19-7-1-8-20-33/h1-30,39,42-44H,31-32H2 |
Clave InChI |
FVLQGTLRKAMGHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C(C(CC(=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




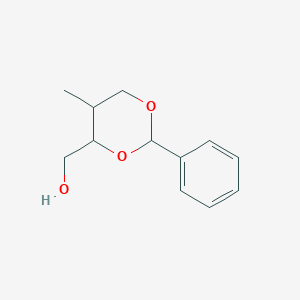


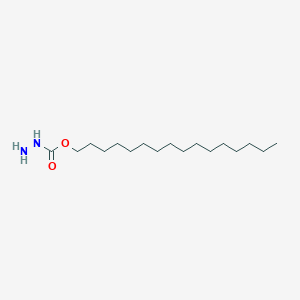

![(5E)-5-[(4-Methoxyphenyl)imino]-4-methylfuran-2(5H)-one](/img/structure/B14374907.png)
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)


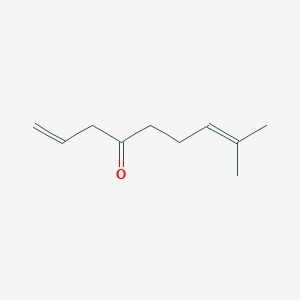
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
